molecular formula C12H16O2 B1296363 3-Methyl-2-phenylpentanoic acid CAS No. 7782-37-8

3-Methyl-2-phenylpentanoic acid

Cat. No.: B1296363
CAS No.: 7782-37-8
M. Wt: 192.25 g/mol
InChI Key: NQVALZRLGIRTKX-UHFFFAOYSA-N
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Description

3-Methyl-2-phenylpentanoic acid is an organic compound with the molecular formula C12H16O2 It is a derivative of pentanoic acid, featuring a phenyl group and a methyl group attached to the carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methyl-2-phenylpentanoic acid typically involves the alkylation of phenylacetic acid with 2-bromopentane in the presence of a strong base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product .

Chemical Reactions Analysis

Types of Reactions: 3-Methyl-2-phenylpentanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halogens (e.g., bromine), nitrating agents (e.g., nitric acid)

Major Products Formed:

Mechanism of Action

The mechanism of action of 3-Methyl-2-phenylpentanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory prostaglandins . The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • Phenylacetic acid
  • 3-Phenylpropanoic acid
  • 3-Phenylpropenoic acid (cinnamic acid)
  • 5-Phenylpentanoic acid
  • 7-Phenylheptanoic acid

Comparison: 3-Methyl-2-phenylpentanoic acid is unique due to the presence of both a phenyl group and a methyl group on the pentanoic acid backbone. This structural feature imparts distinct chemical and biological properties compared to other phenylalkanoic acids. For instance, the methyl group can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for specific research applications .

Properties

IUPAC Name

3-methyl-2-phenylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-3-9(2)11(12(13)14)10-7-5-4-6-8-10/h4-9,11H,3H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQVALZRLGIRTKX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30304402
Record name 3-Methyl-2-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7782-37-8
Record name 7782-37-8
Source DTP/NCI
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Record name 3-Methyl-2-phenylpentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30304402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methyl-2-phenylvaleric acid, mixture of erythro and threo
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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